(6-Methyl-1H-purin-2-yl)methanol
Description
(6-Methyl-1H-purin-2-yl)methanol is a purine derivative featuring a methyl group at the 6-position and a hydroxymethyl (-CH$_2$OH) group at the 2-position of the purine ring. This structural arrangement confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(6-methyl-7H-purin-2-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c1-4-6-7(9-3-8-6)11-5(2-12)10-4/h3,12H,2H2,1H3,(H,8,9,10,11) |
InChI Key |
YFIJFOQUBSICPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)CO)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1H-purin-2-yl)methanol typically involves the alkylation of purine derivatives. One common method is the reaction of 6-methylpurine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the methanol group at the 2nd position. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (6-Methyl-1H-purin-2-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1H-purin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methyl and methanol groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 6-methyl-1H-purin-2-carboxylic acid.
Reduction: Formation of 6-methyl-1H-purin-2-ylmethanol.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Methyl-1H-purin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (6-Methyl-1H-purin-2-yl)methanol involves its interaction with various enzymes and receptors in the body. It can act as a substrate or inhibitor for enzymes involved in purine metabolism, affecting the synthesis and degradation of nucleotides. The compound may also interact with specific receptors, modulating cellular signaling pathways and influencing physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound is compared to analogs with variations in substituents, heterocyclic cores, or functional groups:
Table 1: Structural Comparison
Key Observations :
- Substituent Effects : The methyl group at position 6 in the target compound reduces steric hindrance compared to bulkier groups like cyclohexylmethoxy (e.g., compound 4a in ). This may enhance binding to compact active sites.
- Functional Group Impact: The 2-methanol group improves hydrogen-bonding capacity relative to esters (e.g., acetate in ) or amines, influencing solubility and target interactions.
Key Observations :
- Target Specificity: Unlike Acyclovir’s acyclic chain, which targets viral DNA polymerase, the target compound’s compact structure may favor interactions with cellular kinases or adenosine receptors.
Physicochemical Properties
Substituents significantly influence solubility, logP, and molecular weight:
Table 3: Physicochemical Comparison
Biological Activity
(6-Methyl-1H-purin-2-yl)methanol, a purine derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is structurally related to nucleobases and has been studied for various pharmacological effects, including antimicrobial, anticancer, and plant growth regulatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular formula of (6-Methyl-1H-purin-2-yl)methanol is , with a molecular weight of 165.15 g/mol. The compound's structure features a methyl group at the 6-position of the purine ring, which is critical for its biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C6H7N5O |
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | (6-Methyl-1H-purin-2-yl)methanol |
| InChI Key | XQZQWZBOVJXKQG-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that (6-Methyl-1H-purin-2-yl)methanol exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .
Anticancer Potential
The anticancer effects of (6-Methyl-1H-purin-2-yl)methanol have been explored through several studies. One notable study evaluated its impact on human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The compound showed cytotoxic effects with IC50 values of approximately 4.13 µM for MCF7 and 3.51 µM for HepG2 cells, indicating its potential as a chemotherapeutic agent .
Plant Growth Regulation
In agricultural research, (6-Methyl-1H-purin-2-yl)methanol has been investigated for its plant growth-regulating properties . A study conducted on wheat seedlings revealed that application at a concentration of 100 ppm significantly enhanced shoot growth compared to untreated controls . This suggests that the compound may play a role in promoting plant development.
The biological activities of (6-Methyl-1H-purin-2-yl)methanol can be attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
- Anticancer Mechanism : It is hypothesized that (6-Methyl-1H-purin-2-yl)methanol induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Plant Growth Regulation : The compound likely influences hormonal pathways in plants, enhancing growth responses.
Case Studies
Several case studies have highlighted the diverse applications of (6-Methyl-1H-purin-2-yl)methanol:
-
Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of the compound against multidrug-resistant bacterial strains, demonstrating significant antibacterial activity.
-
Anticancer Research :
- A laboratory study involving MCF7 and HepG2 cell lines found that treatment with (6-Methyl-1H-purin-2-yl)methanol resulted in increased apoptosis rates compared to control groups.
-
Agricultural Application :
- Field trials showed improved yield in wheat crops treated with the compound, suggesting its viability as a natural plant growth regulator.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
